molecular formula C18H21FN4O4S2 B2797321 2-((2-fluorobenzyl)thio)-6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1105213-75-9

2-((2-fluorobenzyl)thio)-6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No. B2797321
CAS RN: 1105213-75-9
M. Wt: 440.51
InChI Key: XTPLCXMGMIPITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-fluorobenzyl)thio)-6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H21FN4O4S2 and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality 2-((2-fluorobenzyl)thio)-6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-fluorobenzyl)thio)-6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

Research on dithiocarbamate derivatives bearing thiazole and benzothiazole rings, structurally similar to the compound , has shown that these molecules exhibit promising antimicrobial activities. For instance, compounds synthesized from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate demonstrated significant antimicrobial effects against various microorganism strains, indicating the potential of related compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Antiproliferative and Anticancer Potential

The structural motif of pyrimidin-piperazine has been explored for its antiproliferative activities against human cancer cell lines. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their efficacy in inhibiting the proliferation of various cancer cell lines, underscoring the therapeutic potential of such compounds in cancer research (Mallesha et al., 2012).

Neuroleptic and Antipsychotic Activities

Compounds featuring the piperazine moiety connected to aromatic systems have been evaluated for their potential as neuroleptic and antipsychotic drugs. For example, a series of butyrophenones with conformational constraints exhibited affinity for dopamine and serotonin receptors, indicating the value of such structures in developing treatments for psychiatric disorders (Raviña et al., 2000).

Selective Receptor Ligands

The pyrimidin-piperazine scaffold is also significant in the design of selective receptor ligands. Research on thieno[2,3-d]pyrimidinone derivatives demonstrated their high affinity and selectivity towards the 5-HT1A receptor, illustrating the compound's framework's potential in targeted therapies (Modica et al., 1997).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4S2/c1-29(26,27)23-8-6-22(7-9-23)17(25)11-14-10-16(24)21-18(20-14)28-12-13-4-2-3-5-15(13)19/h2-5,10H,6-9,11-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPLCXMGMIPITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-fluorobenzyl)thio)-6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

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